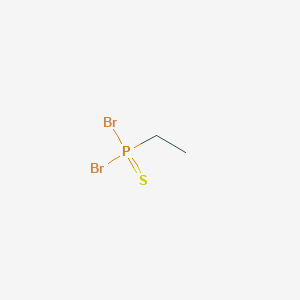
Ethylphosphonothioic dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylphosphonothioic dibromide is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylphosphonothioic dibromide can be synthesized through the reaction of ethylphosphonothioic acid with bromine. The reaction typically involves the use of a solvent such as carbon tetrachloride or carbon disulfide, and the process is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylphosphonothioic dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acids.
Reduction: Reduction reactions can convert it into phosphonothioic esters.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include phosphonothioic acids, esters, and various substituted derivatives. These products have diverse applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Ethylphosphonothioic dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethylphosphonothioic dibromide involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethylphosphonothioic dibromide include:
Ethylphosphonothioic difluoride: Similar in structure but with fluorine atoms instead of bromine.
1,2-Dibromoethane: An organobromine compound with a simpler structure.
Phosphonothioic acids: Compounds with similar phosphorus-sulfur bonds but different substituents .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
3931-88-2 |
|---|---|
Molekularformel |
C2H5Br2PS |
Molekulargewicht |
251.91 g/mol |
IUPAC-Name |
dibromo-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H5Br2PS/c1-2-5(3,4)6/h2H2,1H3 |
InChI-Schlüssel |
JMFFSUKYEAVWAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



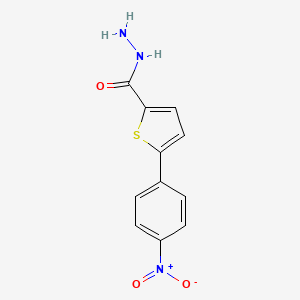
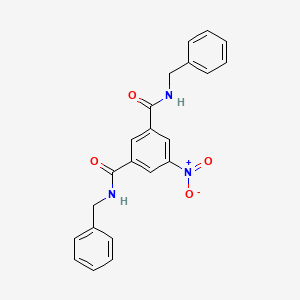


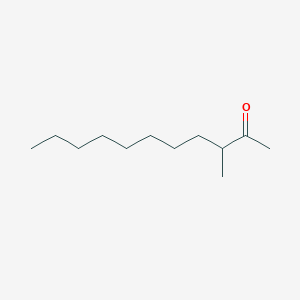
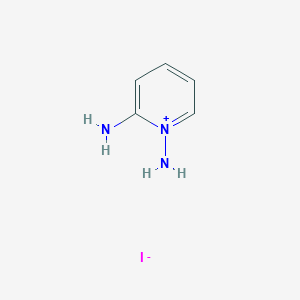
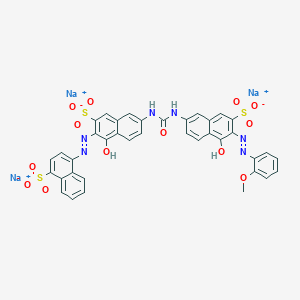
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
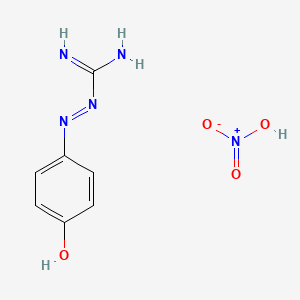
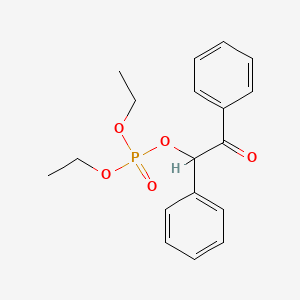
![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
